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molecular formula C8H11BrS B8774936 2-(4-Bromobutyl)-thiophene CAS No. 69340-26-7

2-(4-Bromobutyl)-thiophene

Cat. No. B8774936
M. Wt: 219.14 g/mol
InChI Key: GHTCEOPJYODOQF-UHFFFAOYSA-N
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Patent
US06166003

Procedure details

2-Thienyl lithium can be generated from 2-bromothiophene (Aldrich Chemical Co.) and n-butyl lithium (Aeros Organics, Pittsburgh, Pa.). 2-Thienyl lithium is allowed to react with 1.5 equivalents of 1,4-dibromobutane (Aeros Organics, Pittsburgh, Pa.) to give bromobutyl thiophene. The bromine is then replaced by an azide ion. The thienyl butyl azide thus obtained is reduced by sodium borohydride to yield the amine, 2-thienyl butyl amine (Scheme 5). The 2-thienyl butyl amine dissolved in water is added dropwise to a solution of thiophosgene in dichloromethane. In another dropping funnel a solution of 10% sodium hydroxide is introduced slowly to maintained alkalinity of the reaction mixture. The reaction is allowed to stand at room temperature for an additional hour with stirring. The organic layer is separated and washed with water, saturated sodium chloride solution, water, and dried over anhydrous magnesium sulfate. The solvent is removed in vacuo and the product, 2-TBITC, obtained by vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[Li].[Br:7][C:8]1S[CH:10]=[CH:11][CH:12]=1.C([Li])CCC.BrCCCCBr>>[Br:7][CH2:8][CH2:12][CH2:11][CH2:10][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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